molecular formula C10H5Cl2FN2 B7935016 4,6-Dichloro-5-fluoro-2-phenylpyrimidine

4,6-Dichloro-5-fluoro-2-phenylpyrimidine

Cat. No.: B7935016
M. Wt: 243.06 g/mol
InChI Key: ANLQBROFTCXBLO-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoro-2-phenylpyrimidine is an organic compound with the molecular formula C10H5Cl2FN2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-phenylpyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with a phenyl group. One common method starts with 2,4-dichloro-5-fluoropyrimidine, which undergoes a nucleophilic substitution reaction with a phenyl nucleophile under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoro-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine yields an aminopyrimidine derivative, while coupling with an aryl halide produces a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity for these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and chlorine atoms, which enhance its chemical reactivity and biological activity. The phenyl group also contributes to its versatility in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4,6-dichloro-5-fluoro-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-8-7(13)9(12)15-10(14-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLQBROFTCXBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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